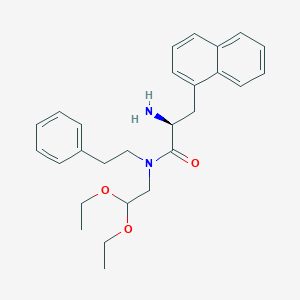
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical synthesis. The presence of both amino and ester functional groups makes it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate can be achieved through a chemo-selective Buchwald–Hartwig amination reaction. This method involves the cross-coupling of an aryl halo ester with a secondary amine using a PEPPSI-IPr Pd-catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow setup allows for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine after Boc deprotection.
科学的研究の応用
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of peptide-based drugs due to its amino acid-like structure.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can interact with biological targets or be used in further synthetic transformations.
類似化合物との比較
Similar Compounds
Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate: Contains a methoxy group instead of an amino group.
Uniqueness
Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate is unique due to the presence of both Boc-protected amino and ester functional groups, which provide versatility in chemical synthesis and potential applications in various fields. The amino group allows for further functionalization, while the ester group can be hydrolyzed or reduced, offering multiple pathways for chemical transformations.
特性
IUPAC Name |
methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEDFDHUVAWYLY-MFKMUULPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide](/img/structure/B8121370.png)



![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)


![3-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8121424.png)

![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid](/img/structure/B8121451.png)
